5,10,15,20-Tetra-1H-pyrazol-4-yl-21H,23H-porphine

Vue d'ensemble

Description

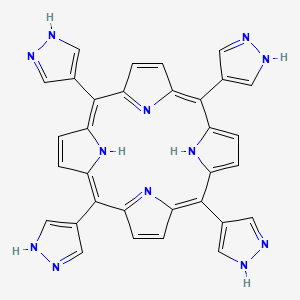

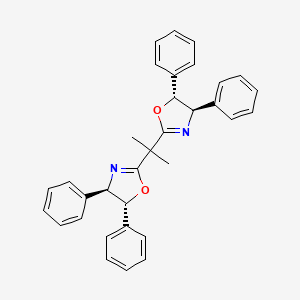

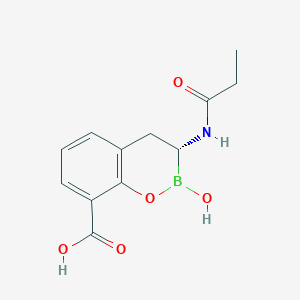

5,10,15,20-Tetra-1H-pyrazol-4-yl-21H,23H-porphine (also known as 5,10,15,20-Tetra(1H-pyrazol-4-yl)porphyrin) is a chemical compound with the molecular formula C32H22N12. Its average mass is approximately 574.6 Da. The structure consists of a porphyrin core functionalized with four pyrazole groups at the 5, 10, 15, and 20 positions . You can find more information about its structure and properties on ChemSpider here.

- ChemSpider: 5,10,15,20-Tetra (1H-pyrazol-4-yl)porphyrin

- BLD Pharm: this compound

- MilliporeSigma: 5,10,15,20-tetra-4-pyridyl-21H,23H-porphine

- Chemsrc: this compound

- MDPI: Synthesis of Co-MTPhPyP Metal–Organic Framework

Applications De Recherche Scientifique

Spectroscopic Characteristics and Nucleic Agents Interaction

5,10,15,20-Tetra-1H-pyrazol-4-yl-21H,23H-porphine, as a derivative of cationic porphyrins, has been studied for its interaction with nucleic agents. A spectroscopic study revealed the behavior of two water-soluble cationic porphyrins and their copper (II) complexes when associated with nucleic building blocks. The research highlighted the impact of porphyrin substituent groups on the process of stacking during interactions, offering insights into the strength of the associated systems formed between these porphyrins and nucleic agents (Makarska-Białokoz, 2013).

Analysis under Visible Light

Another study focused on the behavior of porphyrins under visible light irradiation in chloroform with an addition of β-myrcene. The porphyrins, including their Zn(II) complexes, showed distinct responses to irradiation. For instance, free-base porphyrins converted to a dication form due to the hydrochloric acid generated from chloroform decomposition. The study provided valuable insights into the photochemical reactions of these porphyrins and their metal complexes under specific conditions (Makarska-Białokoz & Gładysz-Płaska, 2016).

Biological Applications and Reactions

Synthesis and Biological Activity

A research on the synthesis, characterization, and biological activity of new nitrogen heterocycle porphyrins showcased the potential application of these compounds in medicine. These porphyrins, synthesized by direct condensation of nitrogen heterocycle substituted benzaldehydes with pyrrole, demonstrated significant anticancer activity against various cancer cells, positioning them as promising compounds in medical applications (Guo, Li, & Xiao Bing Zhang, 2003).

Antimicrobial Activities

The antimicrobial activities of a series of 5,10,15,20-tetraphenylporphinatozirconium(IV) acetylacetonatophenolates were also investigated. These complexes, with different phenols as axial ligands, exhibited substantial antibacterial and antifungal activities, marking their significance in addressing microbial infections (Bajju, Anand, & Devi, 2014).

Material Science and Sensing Applications

Nanostructure and Charge Transport

The nanostructures of porphyrin films and their influence on charge transport were evaluated. One study discussed how the concentration of 5,10,15,20-tetraphenyl-21H,23H-porphine solutions and the pH of the subphase can affect the aggregation states and area/molecule of these films. This research holds potential for developing pH-sensitive gas sensors based on these porphyrin films (Faria de Sales & Mansur, 2009).

Supramolecular Frameworks and Gas Separation

Supramolecular porphyrin-based metal–organic frameworks were synthesized, showcasing structures that could potentially allow for selective gas separation, such as CO2/N2 separation. This research indicates the potential of porphyrin compounds in creating frameworks for environmental and industrial applications (Ohmura et al., 2017).

Mécanisme D'action

Target of Action

Porphyrin compounds are known to interact with various biological targets, including proteins and nucleic acids .

Mode of Action

It’s known that porphyrin compounds can form complexes with various elements, which can influence their interaction with biological targets .

Biochemical Pathways

Porphyrin compounds are involved in a wide range of biological processes, including oxygen transport and photosynthesis .

Pharmacokinetics

The pharmacokinetics of porphyrin compounds can be influenced by factors such as their chemical structure and the presence of metal ions .

Result of Action

Porphyrin compounds are known to have a variety of effects at the molecular and cellular level, depending on their specific structure and targets .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of certain metal ions can affect the stability and activity of porphyrin compounds .

Propriétés

IUPAC Name |

5,10,15,20-tetrakis(1H-pyrazol-4-yl)-21,23-dihydroporphyrin | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H22N12/c1-2-22-30(18-11-35-36-12-18)24-5-6-26(43-24)32(20-15-39-40-16-20)28-8-7-27(44-28)31(19-13-37-38-14-19)25-4-3-23(42-25)29(21(1)41-22)17-9-33-34-10-17/h1-16,41,44H,(H,33,34)(H,35,36)(H,37,38)(H,39,40) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQSGWNLFZQONHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=NC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C1N2)C6=CNN=C6)C7=CNN=C7)C8=CNN=C8)C=C3)C9=CNN=C9 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H22N12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

574.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

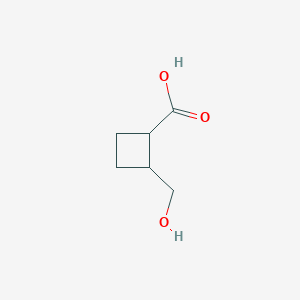

![(3aS,4S,6aR)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B3324431.png)